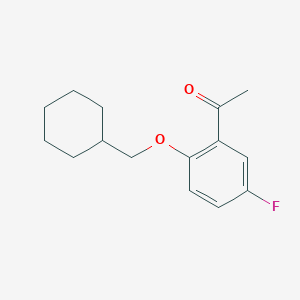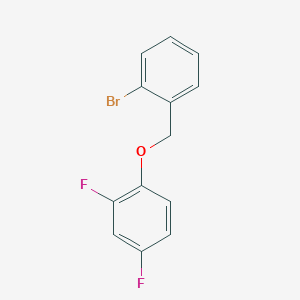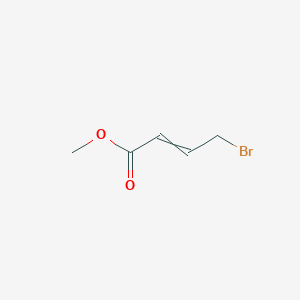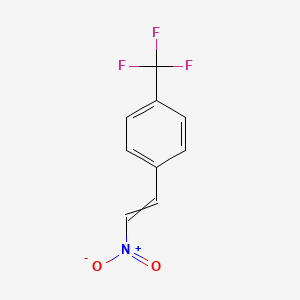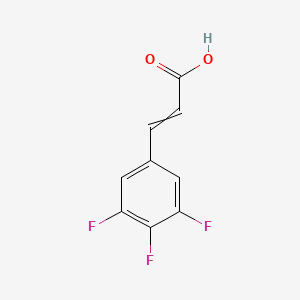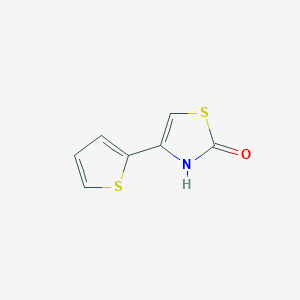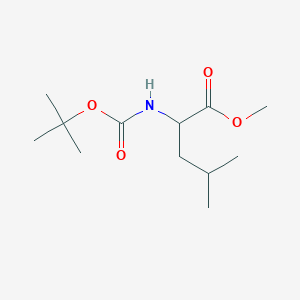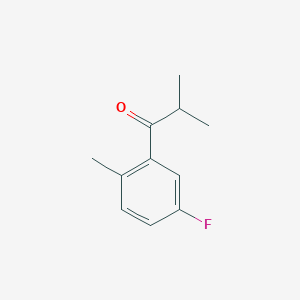
5,7-Dibromoindoline
概要
説明
5,7-Dibromoindoline: is an organic compound with the chemical formula C8H7Br2N It is a derivative of indoline, characterized by the presence of two bromine atoms at the 5th and 7th positions of the indoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromoindoline typically involves the bromination of indoline. One common method is the reaction of indoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5th and 7th positions. The reaction can be represented as follows:
Indoline+2Br2→this compound+2HBr
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would typically include steps for purification and isolation of the product to ensure high purity and yield. Techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
化学反応の分析
Types of Reactions: 5,7-Dibromoindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The compound can undergo reduction to remove the bromine atoms and form indoline.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed:
Substitution Reactions: Products include various substituted indoline derivatives.
Oxidation Reactions: Products include indole-2,3-diones and other oxidized indole derivatives.
Reduction Reactions: Products include indoline and partially debrominated indoline derivatives.
科学的研究の応用
Chemistry: 5,7-Dibromoindoline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various indole derivatives, which are important in medicinal chemistry and materials science.
Biology: In biological research, this compound and its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications. Derivatives of this compound are explored as drug candidates for various diseases due to their ability to interact with biological targets.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for the development of new materials with specific functionalities.
作用機序
The mechanism of action of 5,7-Dibromoindoline and its derivatives involves their interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes. The exact pathways and targets depend on the specific derivative and its intended application. For example, some derivatives may act as inhibitors of specific enzymes involved in cancer cell proliferation, while others may target microbial cell walls to exert antimicrobial effects.
類似化合物との比較
- 5-Bromoindoline
- 7-Bromoindoline
- 5,6-Dibromoindoline
- 6,7-Dibromoindoline
Comparison: 5,7-Dibromoindoline is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity. Compared to 5-Bromoindoline and 7-Bromoindoline, the dibromo derivative exhibits different substitution patterns and reactivity profiles. The presence of two bromine atoms can enhance the compound’s ability to participate in certain chemical reactions and may also affect its interaction with biological targets. This makes this compound a valuable compound for exploring new chemical and biological applications.
特性
IUPAC Name |
5,7-dibromo-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHARJXLJNOAGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

